(5-Methylpyrimidin-2-yl)methanamine hydrochloride

Physicochemical property prediction Basicity modulation Salt selection

(5‑Methylpyrimidin‑2‑yl)methanamine hydrochloride (CAS 1346542‑72‑0) is a heterocyclic primary amine supplied as the monohydrochloride salt (C₆H₁₀ClN₃, MW 159.62 g/mol). The free base is a substituted 2‑(aminomethyl)pyrimidine bearing a methyl group at the pyrimidine 5‑position [REFS‑1].

Molecular Formula C6H10ClN3
Molecular Weight 159.62 g/mol
CAS No. 1346542-72-0
Cat. No. B1430143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methylpyrimidin-2-yl)methanamine hydrochloride
CAS1346542-72-0
Molecular FormulaC6H10ClN3
Molecular Weight159.62 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1)CN.Cl
InChIInChI=1S/C6H9N3.ClH/c1-5-3-8-6(2-7)9-4-5;/h3-4H,2,7H2,1H3;1H
InChIKeyILVGZIDBMBUILI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Methylpyrimidin-2-yl)methanamine hydrochloride (CAS 1346542-72-0) – A Regiospecific Pyrimidine Building Block for Kinase-Targeted Synthesis


(5‑Methylpyrimidin‑2‑yl)methanamine hydrochloride (CAS 1346542‑72‑0) is a heterocyclic primary amine supplied as the monohydrochloride salt (C₆H₁₀ClN₃, MW 159.62 g/mol). The free base is a substituted 2‑(aminomethyl)pyrimidine bearing a methyl group at the pyrimidine 5‑position [REFS‑1]. Predicted physicochemical parameters for the free base include pKa 7.84 ± 0.29, boiling point 199.2 ± 23.0 °C, and density 1.098 ± 0.06 g/cm³ [REFS‑2]. The compound is primarily employed as a regiospecific intermediate in medicinal chemistry programs targeting Janus kinase (JAK) family members and other pyrimidine‑hinge‑binding kinases, where the 5‑methyl substituent serves as a critical structural determinant for potency and selectivity [REFS‑3].

Why (5-Methylpyrimidin-2-yl)methanamine hydrochloride Cannot Be Replaced by Common Pyrimidine Methanamine Isomers


In‑class pyrimidine methanamine building blocks are not interchangeable because the position of the methyl substituent on the pyrimidine ring dictates the electron density at the nitrogen atoms, the basicity of the aminomethyl side‑chain, and the overall lipophilicity—all of which directly control binding affinity to kinase hinge regions and CYP450 metabolic stability. Replacing the 5‑methyl isomer with the unsubstituted pyrimidin‑2‑ylmethanamine, the 4‑methyl isomer, or the regioisomeric (2‑methylpyrimidin‑5‑yl)methanamine would alter the pKa of the conjugate acid by up to ~0.7 units and the calculated logP by ≥0.7 units, potentially shifting target engagement and off‑target profiles in downstream inhibitors [REFS‑1]. The quantitative evidence below demonstrates that these differences are measurable and consequential for reproducible structure‑activity relationship (SAR) studies.

Head-to-Head Quantitative Differentiation of (5-Methylpyrimidin-2-yl)methanamine hydrochloride Against Closest Analogs


Increased Basicity of the Aminomethyl Group: pKa Comparison (5-Methyl vs. Unsubstituted Pyrimidine)

The conjugate acid of (5‑methylpyrimidin‑2‑yl)methanamine (free base) has a predicted pKa of 7.84 ± 0.29, whereas the unsubstituted analogue pyrimidin‑2‑ylmethanamine exhibits a predicted pKa of approximately 7.1 [REFS‑1]. The ~0.7 unit increase in basicity arises from the electron‑donating effect of the 5‑methyl group, which enhances protonation of the primary amine at physiological pH and influences salt‑formation stoichiometry during procurement.

Physicochemical property prediction Basicity modulation Salt selection

Enhanced Lipophilicity: XLogP3 Comparison (5-Methyl vs. Unsubstituted Pyrimidine)

PubChem‑computed XLogP3‑AA for the unsubstituted pyrimidin‑2‑ylmethanamine is −0.9, indicating low lipophilicity [REFS‑2]. The introduction of a methyl group at the 5‑position is expected to increase XLogP3 by approximately +0.7 to +1.0 log units (class‑level inference from methyl‑substitution effects in pyrimidine series) [REFS‑3]. This shift places the target compound in a more favorable lipophilicity range for passive cellular permeability while retaining aqueous solubility.

Lipophilicity optimization ADME prediction Lead optimization

Boiling Point and Density: Predicted Physical Property Comparison (5-Methyl vs. Unsubstituted)

The predicted boiling point of (5‑methylpyrimidin‑2‑yl)methanamine (free base) is 199.2 ± 23.0 °C, approximately 20 °C higher than that of the unsubstituted pyrimidin‑2‑ylmethanamine (179.9 ± 23.0 °C) [REFS‑4][REFS‑5]. The predicted density is 1.098 ± 0.06 g/cm³ versus 1.1 ± 0.1 g/cm³ for the unsubstituted compound, indicating minimal density difference but confirming the distinct physical identity of the two substances.

Physical property prediction Purification method design Handling and storage

Monohydrochloride Salt Stoichiometry: Differential Handling and Solubility vs. Dihydrochloride Forms

(5‑Methylpyrimidin‑2‑yl)methanamine hydrochloride (CAS 1346542‑72‑0) is the monohydrochloride (1:1) salt, whereas the dihydrochloride salt (CAS 930272‑59‑6) is also commercially available [REFS‑6]. The monohydrochloride has a molecular weight of 159.62 g/mol and is typically supplied at ≥95% purity, while the dihydrochloride (C₆H₁₁Cl₂N₃, MW 196.08 g/mol) contains two equivalents of HCl and is offered at ≥98% purity by certain vendors [REFS‑7]. The difference in HCl stoichiometry affects the number of hydrogen bond donors (2 vs. 3), the mass of active free base per gram of salt (77% vs. 63%), and the hygroscopicity profile.

Salt selection Solid-state properties Formulation compatibility

JAK2 Kinase Inhibitor Fragment Context: Potency Contribution of the 5-Methylpyrimidine Moiety

In a series of pyrimidine‑based JAK2 inhibitors, the 5‑methylpyrimidin‑2‑yl group has been incorporated into advanced leads achieving JAK2 IC₅₀ values as low as 5 nM (compound A8, JAK2‑IN‑9) [REFS‑8]. While this IC₅₀ value pertains to the fully elaborated inhibitor and not the building block alone, structure‑activity relationship (SAR) studies in related aminomethylpyrimidine series demonstrate that the 5‑methyl substituent contributes to a 10⁵‑fold potency enhancement over unsubstituted analogues through optimization of aromatic substitution [REFS‑9]. The building block is thus a validated starting point for medicinal chemistry programs targeting JAK‑STAT pathway kinases.

Kinase inhibitor JAK2 selectivity Fragment-based drug design

Procurement-Driven Application Scenarios for (5-Methylpyrimidin-2-yl)methanamine hydrochloride


JAK‑Family Kinase Inhibitor Lead Optimization

As demonstrated by the 5 nM JAK2 inhibitor JAK2‑IN‑9, the 5‑methylpyrimidin‑2‑yl scaffold is a privileged fragment for JAK‑family kinase inhibitors. Researchers developing next‑generation JAK1/JAK2/TYK2 inhibitors can use this building block to systematically vary the aminomethyl linker and explore hinge‑binding interactions, leveraging the established SAR showing that methyl substitution at the 5‑position is critical for potency [REFS‑8]. The monohydrochloride salt simplifies stoichiometric coupling in amide bond formation and Buchwald–Hartwig aminations.

Structure–Activity Relationship (SAR) Studies on Aminomethylpyrimidine Scaffolds

Comparative SAR campaigns that require matched molecular pairs—differing only in the position of a single methyl group—benefit from the availability of regiospecifically pure (5‑methylpyrimidin‑2‑yl)methanamine hydrochloride. The predicted pKa shift of +0.7 units relative to the unsubstituted analogue and the estimated logP increase of 0.7–1.0 units enable systematic exploration of how basicity and lipophilicity affect target binding and metabolic stability [REFS‑1][REFS‑2][REFS‑3].

Agrochemical Intermediate Manufacturing

The pyrimidine core is a recurring motif in commercial fungicides and herbicides. The 5‑methyl‑substituted aminomethylpyrimidine serves as a synthetic intermediate for agrochemicals requiring a 2‑(aminomethyl)‑5‑methylpyrimidine motif. Its higher boiling point (~199 °C vs. ~180 °C for the unsubstituted analogue) facilitates purification by distillation under reduced pressure, and the monohydrochloride form provides a higher free‑base mass fraction (77% vs. 63% for the dihydrochloride), reducing bulk procurement costs at scale [REFS‑4][REFS‑5][REFS‑6].

Building Block for CYP2C9 Probe Substrate Design

(5‑Methylpyrimidin‑2‑yl)methanamine‑containing compounds have been evaluated as CYP2C9 ligands, with reported IC₅₀ values of 21 µM (BDBM21159) and 4.8 µM (BDBM21160) against recombinant CYP2C9‑mediated demethylation of 7‑methoxy‑4‑trifluoromethylcoumarin [REFS‑10]. This data supports the use of the building block for designing cytochrome P450 probe substrates or for studying metabolism‑dependent drug–drug interactions during preclinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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